ARX-1796 - 2245880-46-8

ARX-1796

Catalog Number: EVT-8350246
CAS Number: 2245880-46-8
Molecular Formula: C14H23N3O8S
Molecular Weight: 393.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ARX-1796 is an orally available prodrug of avibactam, a beta-lactamase inhibitor developed by Arixa Pharmaceuticals and currently under the auspices of Pfizer. This compound is primarily aimed at treating infections caused by carbapenem-resistant Enterobacteriaceae, which are significant public health threats due to their resistance to multiple antibiotics. The development of ARX-1796 reflects a broader effort to combat antibiotic resistance, particularly in Gram-negative bacteria that pose a high risk in clinical settings .

Source and Classification

ARX-1796 is classified as an antibacterial agent, specifically within the category of beta-lactamase inhibitors. It functions by inhibiting enzymes that bacteria produce to resist the effects of beta-lactam antibiotics, thus restoring the efficacy of these critical drugs . Its development is particularly relevant in the context of rising antibiotic resistance, where traditional treatments are increasingly ineffective.

Synthesis Analysis

Methods and Technical Details

The synthesis of ARX-1796 involves converting avibactam into its prodrug form to enhance oral bioavailability. This process typically includes chemical modifications that facilitate absorption in the gastrointestinal tract. The specific synthetic routes may involve:

  1. Chemical Modification: Altering functional groups on avibactam to create a prodrug that can be more easily absorbed.
  2. Prodrug Strategy: Employing strategies that ensure rapid conversion back to the active form after administration.

The synthesis must ensure stability and solubility while maintaining the pharmacological activity of the active moiety upon conversion .

Molecular Structure Analysis

Structure and Data

ARX-1796's molecular structure is derived from avibactam, characterized by its beta-lactam core structure which is modified to enhance its pharmacokinetic properties. Key structural features include:

  • Beta-Lactam Ring: Essential for its mechanism of action against beta-lactamases.
  • Functional Groups: Modifications that improve solubility and absorption.

The specific molecular formula and weight details are typically provided in chemical databases, but precise values can vary based on synthetic methods employed .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving ARX-1796 occur during its conversion into avibactam within the body. This process involves hydrolysis, where ester or amide bonds are cleaved, releasing the active beta-lactamase inhibitor. Key aspects of these reactions include:

  1. Enzymatic Hydrolysis: Catalyzed by enzymes in the gastrointestinal tract or liver.
  2. pH Stability: The prodrug must remain stable across varying pH levels until it reaches an environment conducive for conversion.

Understanding these reactions is crucial for optimizing dosage forms and ensuring effective therapeutic outcomes .

Mechanism of Action

Process and Data

ARX-1796 exerts its antibacterial effects primarily through inhibition of beta-lactamases, enzymes that degrade beta-lactam antibiotics. The mechanism can be summarized as follows:

  1. Inhibition of Enzyme Activity: By binding to the active site of beta-lactamases, ARX-1796 prevents these enzymes from hydrolyzing beta-lactam antibiotics.
  2. Restoration of Antibiotic Efficacy: This inhibition allows concurrent beta-lactam antibiotics to exert their bactericidal effects on susceptible bacteria.

The effectiveness against various strains, particularly those resistant to other treatments, highlights its potential in clinical applications against multidrug-resistant pathogens .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ARX-1796's physical properties are influenced by its prodrug formulation:

  • Solubility: Enhanced compared to avibactam alone, facilitating oral administration.
  • Stability: Designed to withstand degradation until it reaches systemic circulation.

Chemical properties include its reactivity with beta-lactamases and stability under physiological conditions, which are critical for ensuring therapeutic efficacy .

Applications

Scientific Uses

ARX-1796 is primarily being developed for use against infections caused by carbapenem-resistant Enterobacteriaceae. Its applications include:

  • Treatment of Urinary Tract Infections: Particularly those caused by resistant strains.
  • Combination Therapy: Often used alongside other antibiotics to enhance efficacy against resistant pathogens.

Research continues into its potential broader applications within infectious disease treatment paradigms as antibiotic resistance remains a pressing global health challenge .

Introduction to β-Lactamase Inhibitors in Antimicrobial Resistance

Role of β-Lactamase-Mediated Resistance in Gram-Negative Pathogens

β-Lactam antibiotics constitute the most widely prescribed class of antimicrobial agents globally due to their favorable safety profiles and bactericidal efficacy. However, the utility of these critical therapeutics is increasingly compromised by β-lactamase enzymes—catalytic proteins secreted by Gram-negative pathogens that hydrolyze the β-lactam ring essential to antibiotic function. These enzymes are systematically categorized into four molecular classes (Ambler classification): Classes A, C, and D employ serine-dependent hydrolysis mechanisms, while Class B comprises metallo-β-lactamases requiring zinc ions for catalytic activity [3] [10]. The proliferation of extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPC), oxacillinase-48 (OXA-48)-like enzymes, and AmpC β-lactamases has precipitated a global health crisis, particularly affecting treatment outcomes for complicated urinary tract infections (cUTIs), intra-abdominal infections, and pneumonias caused by Enterobacterales (e.g., Escherichia coli, Klebsiella pneumoniae) and non-fermentative bacilli like Pseudomonas aeruginosa [3] [7]. These enzymes collectively confer resistance to penicillins, cephalosporins, and increasingly, carbapenems—historically considered last-resort antibiotics. The Centers for Disease Control and Prevention and World Health Organization classify several β-lactamase-producing pathogens as "urgent" or "critical" threats, emphasizing the therapeutic void created by their dissemination [2] [5].

Table 1: Major β-Lactamase Classes Impacting Gram-Negative Pathogens

Ambler ClassRepresentative EnzymesHydrolysis ProfileInhibitor Susceptibility
ATEM, SHV, CTX-M (ESBLs); KPCPenicillins, cephalosporins, carbapenemsSusceptible to avibactam
BNDM, VIM, IMP (Metallo-β-Lactamases)Carbapenems (not inhibited by serine-targeting BLIs)Resistant to avibactam
CAmpC, CMY, DHA, FOXCephalosporins, cephamycinsSusceptible to avibactam
DOXA-48-likeCarbapenems (weak), oxacillinVariable susceptibility to avibactam

The clinical burden of these resistance mechanisms manifests profoundly in healthcare utilization. Infections caused by β-lactamase-producing pathogens frequently necessitate prolonged hospitalization for intravenous (IV) therapies, as oral alternatives with reliable activity against these enzymes remain scarce. This therapeutic gap imposes significant healthcare costs and complicates patient management, particularly for infections requiring extended antimicrobial courses [1] [9].

Historical Limitations of Oral β-Lactamase Inhibitors

For over three decades following its 1984 approval, clavulanic acid—a β-lactam-derived inhibitor—remained the sole orally bioavailable β-lactamase inhibitor (BLI) in clinical use. Marketed in combination with amoxicillin as Augmentin®, clavulanic acid primarily inhibits Class A β-lactamases, including many ESBL variants [3] [9]. However, its clinical utility is severely constrained by significant pharmacodynamic and spectrum limitations:

  • Narrow Spectrum of Inhibition: Clavulanic acid exhibits negligible activity against Class C (AmpC) β-lactamases, Class D carbapenemases (OXA-48-like), and Class A carbapenemases (KPC). Furthermore, it paradoxically induces chromosomal AmpC expression in Enterobacter spp., Citrobacter freundii, and Pseudomonas aeruginosa, potentially exacerbating resistance during therapy [3] [7].
  • Pharmacokinetic Deficiencies: Clavulanic acid undergoes extensive metabolism, resulting in low urinary concentrations of the intact bioactive molecule. This limitation critically undermines its efficacy for urinary tract infections, where adequate urinary drug levels are paramount [7] [9].
  • Emergence of Resistant Variants: Enzymes with point mutations conferring resistance to clavulanate (e.g., inhibitor-resistant TEM variants) and enzymes inherently refractory to inhibition (OXA-1) have progressively eroded its clinical utility [3].

Subsequent BLIs developed for intravenous administration—including sulbactam (1986), tazobactam (1993), and more recently, the diazabicyclooctane (DBO) avibactam (2015)—broadened the spectrum of β-lactamase inhibition. Avibactam, a non-β-lactam inhibitor, exhibits potent activity against Class A (ESBLs, KPC), Class C (AmpC), and some Class D (OXA-48-like) enzymes [3] [10]. Its mechanism involves reversible carbamoylation of the β-lactamase active-site serine, forming a long-lived acyl-enzyme complex that effectively neutralizes the enzyme [10]. Despite this broad inhibitory profile, avibactam suffers from extremely low oral bioavailability (<7%), restricting its administration to the intravenous route as a component of ceftazidime-avibactam (Avycaz®) [1] [9]. This limitation perpetuated the unmet need for orally bioavailable therapies effective against multidrug-resistant Gram-negative pathogens.

Table 2: Evolution and Limitations of β-Lactamase Inhibitors

Inhibitor (Year Introduced)Administration RouteSpectrum of InhibitionKey Limitations
Clavulanic acid (1984)OralClass A (ESBLs, not KPC); weak vs. OXA-1Inactive vs. AmpC, KPC, OXA-48; induces AmpC; poor urinary PK
Sulbactam (1986)IVClass AWeak vs. ESBLs; no activity vs. AmpC, KPC, OXA-48
Tazobactam (1993)IVClass A; weak vs. some Class CInconsistent vs. AmpC; no reliable activity vs. KPC, OXA-48
Avibactam (2015)IVClass A (ESBLs, KPC), Class C (AmpC), some Class D (OXA-48)Negligible oral bioavailability (<7%)

Emergence of ARX-1796 as a Novel Oral Prodrug Strategy

ARX-1796 represents a groundbreaking pharmaceutical innovation designed to overcome the fundamental limitation of avibactam: its inability to achieve therapeutic systemic concentrations following oral administration. Developed by Arixa Pharmaceuticals (acquired by Pfizer in 2020), ARX-1796 is a proprietary orally bioavailable prodrug of avibactam specifically engineered using patented prodrug chemistry [1] [9]. Its chemical designation is avibactam tomilopil, and it functions as a strategically modified derivative masking the polar sulfate group responsible for avibactam's poor membrane permeability.

The molecular design of ARX-1796 centers on the transient conjugation of avibactam’s sulfate moiety with a lipophilic tert-butyl-oxycarbonyl (Boc)-protected ethyl glycolate promoiety. This modification significantly enhances intestinal absorption by reducing molecular polarity and facilitating passive diffusion across the gastrointestinal epithelium. Following absorption, endogenous esterases rapidly cleave the promoiety, releasing free, pharmacologically active avibactam into the systemic circulation [8] [9] [10]. This prodrug approach overcomes the physicochemical barriers that previously rendered avibactam unsuitable for oral dosing.

Table 3: ARX-1796 Absorption Profile in Preclinical and Clinical Studies

SpeciesOral Absorption of Avibactam Released from ARX-1796Comparative Avibactam IV BioavailabilityKey Study Findings
Dogs~100%<7%Complete conversion to active avibactam observed
Monkeys~80%<7%High systemic exposure to avibactam achieved
Humans (Phase 1)60-80%<7%Demonstrated proof of concept for oral delivery [1]

Phase 1 clinical trials confirmed the translational success of this approach: ARX-1796 administration yielded 60-80% systemic bioavailability of active avibactam in human subjects, representing a dramatic improvement over the negligible (<7%) absorption observed with oral avibactam itself [1]. This achievement marks ARX-1796 as the first orally bioavailable prodrug delivering a modern, broad-spectrum DBO β-lactamase inhibitor.

The clinical development strategy pairs ARX-1796 with ceftibuten, an established third-generation oral cephalosporin with intrinsic activity against many Enterobacterales. Ceftibuten alone is susceptible to hydrolysis by ESBLs, AmpCs, and carbapenemases. However, avibactam released from ARX-1796 potently inhibits these enzymes, thereby protecting ceftibuten from degradation and restoring its antibacterial activity against resistant strains [2] [7]. In vitro studies demonstrate the synergistic potency of this combination:

  • Against ESBL-producing Enterobacterales (n=645), ceftibuten-avibactam (MIC₉₀ = 0.12 μg/mL) was 256-fold more potent than ceftibuten alone (MIC₉₀ = 32 μg/mL) and 4-fold more potent than IV ceftazidime-avibactam (MIC₉₀ = 0.5 μg/mL) [7].
  • Against KPC-producing isolates (n=60), the combination (MIC₉₀ = 0.5 μg/mL) showed 128-fold greater potency than ceftibuten alone (MIC₉₀ = 64 μg/mL) [7].
  • Against OXA-48-like producers (n=50), ceftibuten-avibactam (MIC₉₀ = 2 μg/mL) exhibited equivalent activity to ceftazidime-avibactam (MIC₉₀ = 2 μg/mL) and >32-fold greater potency than ceftibuten alone (MIC₉₀ >64 μg/mL) [7].

These compelling microbiological data, coupled with successful proof-of-concept in human absorption, underscore ARX-1796's potential to revolutionize outpatient management of resistant Gram-negative infections, particularly cUTIs. By enabling the oral delivery of a potent, broad-spectrum β-lactamase inhibitor, ARX-1796/ceftibuten offers the prospect of early hospital discharge or complete avoidance of hospitalization for patients currently requiring prolonged IV therapies. Its development signifies a critical step towards aligning antimicrobial innovation with the growing imperative for effective oral therapeutic options in the escalating battle against antimicrobial resistance [1] [2] [7].

Properties

CAS Number

2245880-46-8

Product Name

ARX-1796

IUPAC Name

ethyl 3-[[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxysulfonyloxy]-2,2-dimethylpropanoate

Molecular Formula

C14H23N3O8S

Molecular Weight

393.42 g/mol

InChI

InChI=1S/C14H23N3O8S/c1-4-23-12(19)14(2,3)8-24-26(21,22)25-17-9-5-6-10(11(15)18)16(7-9)13(17)20/h9-10H,4-8H2,1-3H3,(H2,15,18)/t9-,10+/m1/s1

InChI Key

JHSLCXRZVJOZQZ-ZJUUUORDSA-N

SMILES

CCOC(=O)C(C)(C)COS(=O)(=O)ON1C2CCC(N(C2)C1=O)C(=O)N

Canonical SMILES

CCOC(=O)C(C)(C)COS(=O)(=O)ON1C2CCC(N(C2)C1=O)C(=O)N

Isomeric SMILES

CCOC(=O)C(C)(C)COS(=O)(=O)ON1[C@@H]2CC[C@H](N(C2)C1=O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.